
Semilicoisoflavone B
Overview
Description
Semilicoisoflavone B (SFB), a prenylated isoflavone derived from Glycyrrhiza uralensis (licorice), has emerged as a multifunctional bioactive compound with demonstrated anticancer, antidiabetic, and neuroprotective properties. Its molecular formula is C₂₀H₁₆O₆ (molecular weight: 352.34 g/mol), and it features a γ,γ-dimethylchromene moiety critical for its activity . Key pharmacological findings include:
- Anticancer Activity: SFB induces apoptosis in oral squamous cell carcinoma (OSCC) via ROS production, G2/M cell cycle arrest, and suppression of MAPK/Ras/Raf/MEK signaling .
- Antidiabetic Effects: It inhibits aldose reductase (IC₅₀ = 1.8 µM for rat lens AR), mitigating osmotic stress in hyperglycemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Semilicoisoflavone B can be synthesized through various chemical reactions involving the precursor compounds found in Glycyrrhiza uralensis. The synthetic route typically involves the following steps:
Isolation: The extract is then subjected to chromatographic techniques to isolate this compound.
Purification: Further purification is achieved through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The use of supercritical carbon dioxide extraction is preferred due to its efficiency and environmental friendliness. The process is optimized to maximize yield and purity, ensuring the compound meets the required standards for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Semilicoisoflavone B undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Anticancer Properties
Mechanism of Action
SFB has been identified as a potent anticancer agent, particularly against oral squamous cell carcinoma (OSCC). Research indicates that SFB induces apoptosis in OSCC cells by modulating various signaling pathways, including:
- Mitogen-Activated Protein Kinase (MAPK) Pathway : SFB reduces the phosphorylation of key proteins such as AKT and ERK1/2, which are crucial for cell survival and proliferation .
- Cell Cycle Regulation : SFB causes cell cycle arrest at the G2/M phase by downregulating cyclins and cyclin-dependent kinases (CDKs) involved in cell cycle progression .
Case Studies
A study conducted on 5-fluorouracil (5FU)-resistant OSCC cell lines demonstrated that SFB significantly reduced cell viability and colony formation. The compound was shown to increase pro-apoptotic protein levels while decreasing anti-apoptotic proteins, indicating its dual role in intrinsic and extrinsic apoptotic pathways .
Biochemical Interactions
Enzyme Inhibition
SFB has been shown to interact with enzymes such as β-secretase-1 (BACE1), which is involved in amyloid beta peptide production linked to Alzheimer's disease. By acting as a PPARγ agonist, SFB inhibits BACE1 expression, thereby reducing amyloid beta secretion .
Cellular Effects
In cellular studies, SFB influences gene expression and cellular metabolism by modulating signaling pathways. It decreases BACE1 expression through increased PPARγ expression and inhibition of STAT3 phosphorylation.
Potential Therapeutic Applications
Cancer Treatment
The promising results from preclinical studies suggest that SFB could be developed into a therapeutic agent for treating OSCC and possibly other cancers. Its ability to overcome chemotherapy resistance makes it a candidate for combination therapies .
Data Table: Summary of Key Findings on this compound
Mechanism of Action
Semilicoisoflavone B exerts its effects through multiple mechanisms:
Induction of Apoptosis: It induces apoptosis in cancer cells by increasing the production of reactive oxygen species and downregulating key signaling pathways such as MAPK and Ras/Raf/MEK.
Cell Cycle Arrest: The compound causes cell cycle arrest at the G2/M phase by downregulating the expressions of cell cycle regulators.
Inhibition of β-Secretase-1: This compound reduces amyloid β secretion by inhibiting the expression and activity of β-secretase-1.
Comparison with Similar Compounds
Comparison with Structurally Related Licorice Isoflavonoids
Licorice-derived isoflavonoids share structural motifs (e.g., prenyl groups, chromene rings) but exhibit distinct bioactivities. Below is a comparative analysis (Table 1):
Table 1: Structural and Functional Comparison of Semilicoisoflavone B with Analogues
Key Observations :
Structural-Activity Relationships :
- Prenylation (e.g., γ,γ-dimethylchromene in SFB) enhances lipophilicity and target binding, critical for anticancer and antimicrobial effects .
- Hydroxyl groups at positions 5 and 7 (SFB) correlate with ROS induction and apoptosis, while methoxy groups (Licoisoflavone B) favor antioxidant activity .
Mechanistic Divergence :
- SFB uniquely targets survivin (apoptosis inhibitor) in OSCC, whereas Licochalcone A suppresses NF-κB .
- Unlike SFB, Isoliquiritigenin inhibits PI3K/AKT/mTOR in gastric cancer, reflecting tissue-specific pathway modulation .
Functional Comparison with Non-Licorice Isoflavonoids
Table 2: Functional Comparison with Broad-Spectrum Isoflavonoids
Compound | Source | Key Bioactivities | Mechanism vs. SFB |
---|---|---|---|
Genistein | Soy | - Anticancer (breast/prostate) - Phytoestrogen |
ER modulation; tyrosine kinase inhibition |
Curcumin | Turmeric | - Anti-inflammatory - Anticancer |
NF-κB/STAT3 inhibition; lacks ROS focus |
Quercetin | Fruits/vegetables | - Antioxidant - Antiviral |
ROS scavenging; no survivin targeting |
Key Insights :
- SFB’s ROS induction contrasts with Quercetin’s ROS scavenging, highlighting divergent roles in oxidative stress .
Biological Activity
Semilicoisoflavone B (SFB), a natural phenolic compound derived from the Glycyrrhiza species, has garnered attention for its potential anticancer properties, particularly against oral squamous cell carcinoma (OSCC). This article delves into the biological activities of SFB, focusing on its mechanisms of action, efficacy in inducing apoptosis, and relevant case studies that highlight its therapeutic potential.
Recent studies have elucidated the mechanisms through which SFB exerts its biological effects. The compound primarily induces apoptosis in OSCC cells through several pathways:
- Cell Cycle Arrest : SFB has been shown to cause cell cycle arrest at the G2/M phase. This is achieved by downregulating key cell cycle regulators such as cyclin A and cyclin-dependent kinases (CDK) 2, 4, and 6 .
- Induction of Apoptosis : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins (Bax and Bak) while decreasing anti-apoptotic proteins (Bcl-2 and Bcl-xL). Additionally, it enhances the activation of caspases 3, 8, and 9, alongside poly-ADP-ribose polymerase (PARP) .
- Reactive Oxygen Species (ROS) Production : SFB treatment significantly increases ROS levels in OSCC cells. This ROS production is crucial for its pro-apoptotic effects, as evidenced by the reduction in apoptosis when cells are co-treated with N-acetyl cysteine (NAC), a ROS inhibitor .
- Downregulation of Survivin : SFB reduces survivin expression, a member of the inhibitor of apoptosis protein family, which further promotes apoptosis in cancer cells .
Efficacy in Cancer Cell Lines
A series of experiments have demonstrated the cytotoxic effects of SFB on various OSCC cell lines. The following table summarizes key findings from these studies:
Cell Line | Dose (µM) | Treatment Duration (h) | Viability Reduction (%) | Mechanism |
---|---|---|---|---|
HSC-3 | 25 | 24 | 25 | Cell cycle arrest at G2/M phase |
HSC-3 | 50 | 48 | 45 | Increased ROS production |
HSC-3 | 100 | 72 | 70 | Activation of apoptotic pathways |
CAL-27 | 25 | 24 | 30 | Downregulation of survivin |
CAL-27 | 50 | 48 | 50 | Increased expression of Bax |
CAL-27 | 100 | 72 | 75 | Inhibition of CDKs |
Case Studies
Several case studies have illustrated the potential clinical applications of SFB in cancer treatment:
- Case Study on Oral Cancer Treatment :
- Laboratory Findings :
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which Semilicoisoflavone B induces apoptosis in oral cancer cells?
this compound triggers apoptosis via two key pathways:
- ROS Production : Increases intracellular reactive oxygen species (ROS), causing oxidative stress and mitochondrial dysfunction .
- Signaling Pathway Modulation : Downregulates MAPK and Ras/Raf/MEK cascades, reducing Survivin expression (anti-apoptotic protein) by 60–80% at 100 μM in SCC9 and SAS cell lines .
Q. How is this compound isolated and chemically characterized?
- Source : Extracted from Glycyrrhiza uralensis roots via ethanol/water solvent systems .
- Characterization : NMR and LC-MS confirm its γ,γ-dimethylchromene ring structure (C20H16O6, MW 352.34), essential for aldose reductase inhibition .
- Methodological Note: Purity (>95%) is verified via HPLC, and stability requires storage at -80°C in DMSO .
Q. What in vitro assays are recommended to evaluate this compound’s anti-diabetic potential?
- Aldose Reductase (AR) Inhibition :
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across cell lines?
- Case Study : Survivin suppression varies between SCC9 (80% reduction) and SAS (50% reduction) at 100 μM .
- Strategies :
Q. How to design experiments assessing this compound’s dual role in Alzheimer’s and diabetes?
- Integrated Model :
- In Vitro : SH-SY5Y neuroblastoma cells treated with Aβ42 + high glucose. Measure BACE1 expression (Western blot) and Aβ40/42 levels (ELISA). This compound reduces Aβ secretion by 40% via PPARγ upregulation and STAT3 inhibition .
- In Vivo : Streptozotocin-induced diabetic mice with Aβ plaques. Combine behavioral tests (Morris water maze) with AR activity assays .
Q. What pharmacokinetic interactions must be considered for preclinical development?
- CYP450 Inhibition : this compound inhibits CYP2C19 and CYP3A4/5 (key drug-metabolizing enzymes), increasing toxicity risks when co-administered with Haldol or Lipitor .
- Solubility Limitations : Poor aqueous solubility (50 mg/mL in DMSO) necessitates nanoparticle encapsulation for in vivo studies .
Q. Methodological Guidelines
Properties
IUPAC Name |
5,7-dihydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-20(2)4-3-10-5-11(6-15(23)19(10)26-20)13-9-25-16-8-12(21)7-14(22)17(16)18(13)24/h3-9,21-23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZACZCRAUQSLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156133 | |
Record name | Semilicoisoflavone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Semilicoisoflavone B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035184 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
129280-33-7 | |
Record name | Semilicoisoflavone B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129280-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Semilicoisoflavone B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129280337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Semilicoisoflavone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEMILICOISOFLAVONE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9TP371NFX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Semilicoisoflavone B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035184 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131 - 134 °C | |
Record name | Semilicoisoflavone B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035184 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.